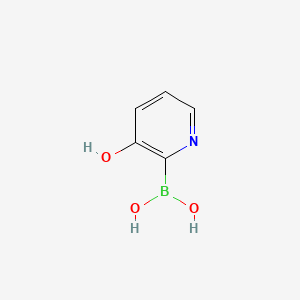

(3-Hydroxypyridin-2-yl)boronic acid

Overview

Description

(3-Hydroxypyridin-2-yl)boronic acid is an aromatic boronic acid derivative featuring a hydroxyl group at the 3-position of a pyridine ring. Boronic acids are widely utilized in medicinal chemistry, diagnostics, and materials science due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypyridin-2-yl)boronic acid typically involves the borylation of 3-hydroxypyridine. One common method is the halogen-metal exchange followed by borylation. For instance, 3-bromo-2-hydroxypyridine can undergo halogen-metal exchange with an organolithium reagent, followed by reaction with a boron source such as trimethyl borate or bis(pinacolato)diboron .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation and Reduction: this compound can undergo oxidation to form the corresponding boronic ester or boronic anhydride. Reduction reactions can convert it back to the boronic acid form.

Substitution Reactions: The hydroxyl group on the pyridine ring can participate in various substitution reactions, including nucleophilic substitution.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.

Oxidized Products: Boronic esters or anhydrides.

Substituted Products: Various substituted pyridine derivatives.

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Protective Groups: Boronic acids can act as protective groups in carbohydrate chemistry.

Biology and Medicine:

Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-boron bonds.

Biological Probes: Used in the development of probes for detecting biological molecules.

Industry:

Materials Science: Utilized in the development of new materials with unique properties.

Catalysis: Employed in catalytic processes for the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of (3-Hydroxypyridin-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired coupling product .

Comparison with Similar Compounds

Structural Comparison with Pyridinyl Boronic Acid Derivatives

Structurally analogous pyridinyl boronic acids differ in substituent type, position, and electronic effects. Key examples include:

Key Observations :

- The hydroxyl group in (3-hydroxypyridin-2-yl)boronic acid is more acidic than alkoxy-substituted analogs (e.g., 2-methoxy or 6-isopropoxy), favoring faster complexation with diols or biological targets .

- Electron-withdrawing substituents (e.g., Cl) lower pKa, increasing reactivity under physiological conditions, whereas bulky groups (e.g., isopropoxy) may reduce solubility .

Comparison of Physicochemical Properties

Acidity (pKa)

Boronic acid pKa values are critical for their reactivity in aqueous environments. Hydroxyl and electron-withdrawing substituents lower pKa, enhancing deprotonation and binding capacity:

- Phenyl boronic acid : pKa ~8.8 (less reactive at pH 7.4) .

- 3-AcPBA (3-acetamidophenylboronic acid) : pKa ~7.2 (optimized for glucose sensing) .

- This compound : Predicted pKa ~7–7.5 due to electron-withdrawing hydroxyl group, comparable to 3-AcPBA but lower than alkoxy-substituted analogs .

Solubility

- Phenanthren-9-yl boronic acid : Low aqueous solubility due to aromatic bulk, leading to precipitation in culture media .

- 6-Hydroxynaphthalen-2-yl boronic acid : Moderate solubility; hydroxyl group improves hydrophilicity .

- This compound : Likely higher solubility than purely aromatic analogs (e.g., phenanthrenyl) due to polar pyridine and hydroxyl groups.

Antiproliferative Effects

Aromatic boronic acids exhibit cytotoxicity via proteasome inhibition or transcription factor modulation:

- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM in 4T1 breast cancer cells .

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM in the same model .

- This compound : Predicted activity depends on hydroxyl group’s ability to hydrogen-bond with targets (e.g., proteases or kinases).

Enzyme Inhibition

Biological Activity

(3-Hydroxypyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its role in various biological activities and its applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The primary mechanism of action for this compound is its involvement in the Suzuki–Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds in organic synthesis. The compound acts as a boron-containing reagent that undergoes transmetalation with palladium (Pd) catalysts, facilitating the formation of new molecular structures essential for drug development.

Target Enzymes

- Histone Deacetylases (HDACs) : Recent studies have shown that derivatives of this compound can act as selective inhibitors of HDAC6 and HDAC8, key enzymes involved in the regulation of gene expression and cancer progression. For instance, 3-hydroxypyridin-2-thione (a related compound) was identified as a potent inhibitor with IC50 values of 681 nM and 3675 nM for HDAC6 and HDAC8, respectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the hydroxyl group at the 3-position on the pyridine ring enhances its reactivity compared to other pyridinylboronic acids. This modification allows for specific interactions with target enzymes and improves the efficacy of cross-coupling reactions .

Comparative Analysis

| Compound | IC50 against HDAC6 | IC50 against HDAC8 |

|---|---|---|

| 3-Hydroxypyridin-2-thione | 681 nM | 3675 nM |

| 3-Hydroxypyridin-2-ylboronic acid | Not explicitly reported | Not explicitly reported |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is relatively stable and can be synthesized efficiently. Its stability is crucial for maintaining biological activity during therapeutic applications. Factors such as solubility, permeability, and metabolic stability are essential considerations in its development as a therapeutic agent.

Case Studies

Several case studies highlight the potential applications of this compound in cancer therapy:

- HDAC Inhibition : In a study focusing on selective HDAC inhibitors, several derivatives based on the 3-hydroxypyridine scaffold exhibited significant anti-cancer activities against various cell lines, including Jurkat T cells. These compounds demonstrated selective inhibition profiles that could be exploited for targeted cancer therapies .

- Endonuclease Inhibition : Research has also identified 3-hydroxypyridin derivatives as effective endonuclease inhibitors, suggesting potential applications in antiviral therapies. The binding modes and activity were influenced by substituents at different positions on the pyridine ring, indicating a need for careful design in drug development .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Histone Deacetylase Inhibition

One of the notable applications of (3-Hydroxypyridin-2-yl)boronic acid derivatives is their role as histone deacetylase inhibitors (HDACi). These compounds have been shown to selectively inhibit HDAC 6 and HDAC 8, which are implicated in various cancers. For instance, research indicates that derivatives of this compound exhibit IC50 values of 681 nM for HDAC 6 and 3675 nM for HDAC 8, demonstrating their potential as selective anticancer agents .

1.2. Anticancer Activity

The compound has also been explored for its antiproliferative effects against prostate cancer cell lines. A study identified several boronic acid derivatives that exhibit significant activity against LAPC-4 cells, which express the wild-type androgen receptor. The structure-activity relationship (SAR) highlighted that specific substitutions on the boronic acid moiety can enhance biological activity, suggesting a pathway for developing more effective anticancer therapies .

Chemical Synthesis Applications

2.1. Suzuki Coupling Reactions

This compound is frequently employed in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This compound can react with various aryl halides to produce substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Summary of Suzuki Coupling Reactions Using this compound

Sensor Development

3.1. Chemical Sensors

The unique properties of this compound derivatives have led to their use in developing chemical sensors for detecting biomolecules. These sensors exploit the reversible binding of boronic acids to diols and polyols, enabling the detection of glucose and other carbohydrates through fluorescence changes or electrochemical signals .

Case Studies

4.1. Fluorescent Probes for Oxidative Stress Detection

Recent studies have developed fluorescent probes based on boronic acid derivatives that can detect oxidative stress markers like peroxynitrite. These probes demonstrate high stability and specificity, making them useful tools for studying oxidative damage in biological systems .

4.2. Development of Antiandrogens

Research has also focused on synthesizing new antiandrogen compounds using this compound as a key intermediate. These compounds aim to treat prostate cancer by inhibiting androgen receptor signaling pathways, showing promising results in preclinical studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3-Hydroxypyridin-2-yl)boronic acid, and what are the critical parameters for optimizing yield?

A one-step protocol, inspired by Murray’s synthesis of arylidene heterocycles, could be adapted using Suzuki-Miyaura cross-coupling between pyridine derivatives and boronic acid precursors . Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) or dimethylformamide (DMF).

- Base optimization : Potassium carbonate or sodium hydroxide to stabilize intermediates.

- Temperature control : Reactions typically proceed at 80–100°C under inert conditions.

Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the boronic acid from unreacted aryl halides .

Q. How can researchers characterize this compound and confirm its structural integrity?

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and boron coupling patterns.

- LC-MS/MS : For detecting trace impurities (e.g., residual catalysts or unreacted precursors) at sub-ppm levels .

- FT-IR : To identify the B–O stretching band (~1350 cm⁻¹) and hydroxyl groups.

Note: Boronic acids may form cyclic trimers (boroxines) under anhydrous conditions, complicating analysis. Use D₂O exchange or derivatization with diols to suppress trimerization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound?

Adopt a multi-tiered approach:

- In vitro cytotoxicity assays : Test against glioblastoma (U87-MG) or other cancer cell lines using MTT or resazurin assays. Include bortezomib (a proteasome inhibitor) as a positive control .

- Mechanistic studies : Use fluorescence polarization to assess binding to proteasomal subunits or diol-containing glycoproteins.

- Data normalization : Account for batch-to-batch variability in compound purity by quantifying impurities via LC-MS/MS .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein sensing?

Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. Mitigation strategies include:

- Buffer optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance diol-binding specificity .

- Surface functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to minimize nonspecific protein adsorption .

- Competitive elution : Apply sorbitol or fructose solutions to displace weakly bound analytes .

Q. How do kinetic properties of this compound binding to diols impact real-time biosensor design?

Stopped-flow fluorescence studies show boronic acid-diol binding occurs within seconds, with kon values following the order: fructose > mannose > glucose . For sensor design:

- Response time : Ensure sensor polymers (e.g., redox-active poly-nordihydroguaiaretic acid) have fast diffusion rates to match binding kinetics.

- Reversibility : Use moderately acidic buffers (pH 5.0–6.0) to reset the sensor without degrading the boronic acid .

Q. What analytical challenges arise in detecting this compound in biological matrices, and how are they resolved?

Challenges include low abundance, matrix interference, and boronic acid instability. Solutions:

- LC-MS/MS in MRM mode : Achieve sensitivity down to 1 ppm using a triple quadrupole MS with ESI+ ionization.

- Derivatization-free protocols : Avoid time-consuming steps by optimizing mobile phases (e.g., 0.1% formic acid in acetonitrile/water) .

- Stability testing : Store samples at –80°C and analyze within 24 hours to prevent hydrolysis.

Q. Methodological Considerations

Q. How can researchers sequence peptide conjugates of this compound using MALDI-MS?

- Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) for in situ esterification to suppress trimerization .

- Fragmentation analysis : Perform MS/MS on DHB-modified peptides to resolve branched structures.

- Throughput : Apply single-bead analysis to screen combinatorial libraries efficiently .

Q. What computational tools aid in predicting the mutagenic potential of boronic acid impurities in drug formulations?

- In silico mutagenicity alerts : Use tools like Derek Nexus or Sarah Nexus to identify structural alerts (e.g., α,β-unsaturated carbonyl groups).

- Quantitative structure-activity relationship (QSAR) models : Validate predictions with Ames testing for impurities exceeding 1 ppm thresholds .

Properties

IUPAC Name |

(3-hydroxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVZVHMGMYUHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694446 | |

| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245942-28-2 | |

| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.